molecular formula C13H9N3O B8653014 5-phenylpyrido[2,3-d]pyridazin-8(7H)-one CAS No. 87988-03-2

5-phenylpyrido[2,3-d]pyridazin-8(7H)-one

Cat. No.: B8653014
CAS No.: 87988-03-2
M. Wt: 223.23 g/mol
InChI Key: JZTWPAAGZLBARZ-UHFFFAOYSA-N
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Description

5-Phenylpyrido[2,3-d]pyridazin-8(7H)-one is a bicyclic heteroaromatic compound featuring a pyridazinone core fused with a pyridine ring. The phenyl group at position 5 enhances its structural rigidity and modulates electronic properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves cyclization reactions, such as the condensation of picolinic acid derivatives with hydrazine hydrate under Friedel-Crafts conditions .

Properties

CAS No.

87988-03-2

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

5-phenyl-7H-pyrido[2,3-d]pyridazin-8-one

InChI

InChI=1S/C13H9N3O/c17-13-12-10(7-4-8-14-12)11(15-16-13)9-5-2-1-3-6-9/h1-8H,(H,16,17)

InChI Key

JZTWPAAGZLBARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CC=N3

Origin of Product

United States

Scientific Research Applications

Synthesis of 5-Phenylpyrido[2,3-d]pyridazin-8(7H)-one

The synthesis of this compound typically involves the reaction of picolinic acid anhydride with benzene under Friedel-Crafts conditions, which facilitates the formation of the pyridazine ring structure. Subsequent reactions with hydrazine hydrate can yield various derivatives that enhance its biological activity .

Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities:

Anticancer Activity

Research has demonstrated that derivatives of pyridazinones, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives possess moderate to high activity against human breast adenocarcinoma (MCF-7) cells and other cancer types like A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Antimicrobial Properties

Compounds derived from this compound have been evaluated for their antimicrobial efficacy. These studies suggest that they possess notable activity against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine derivatives have been documented in various studies. Compounds related to this compound have shown promise in reducing inflammation in experimental models, suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

This compound derivatives have also been investigated for their herbicidal properties. Research indicates that these compounds can inhibit weed growth effectively while having a minimal impact on crop plants, positioning them as valuable tools in agricultural pest management strategies .

Case Studies and Research Findings

StudyFocusFindings
Periasamy et al. (2014)Anticancer ActivitySynthesized derivatives showed moderate cytotoxicity against MCF-7 cells .
Tewari et al. (2014)Anti-inflammatory ActivityEvaluated a series of derivatives demonstrating significant anti-inflammatory effects in vivo .
Kakimoto & Tonooka (1995)Herbicidal ActivityReported the herbicidal efficacy of pyrido[2,3-d]pyridazine derivatives against common weeds .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 5-phenylpyrido[2,3-d]pyridazin-8(7H)-one are influenced by substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives

Compound Name Substituents Synthesis Method Key Properties/Activities References
This compound Phenyl at C5 Friedel-Crafts acylation followed by hydrazine cyclization Base scaffold; derivatives show bioactivity
5-Chloropyrido[2,3-d]pyridazin-8(7H)-one Chloro at C5 Nucleophilic substitution of 5-hydroxy precursor Improved electrophilicity for further derivatization
3-Bromopyrido[2,3-d]pyridazin-8(7H)-one Bromo at C3 Bromination of parent compound Potential halogen bonding in target interactions
5-Acetoxy-N7-(3-oxobutyl) derivative Acetoxy at C5, 3-oxobutyl at N7 Michael addition followed by acetylation Sedative and borderline anticonvulsant activity (LD50 > 1000 mg/kg)
8-Cyclopentyl-5-methyl-2-(methylthio) derivative Cyclopentyl at N8, methyl at C5, methylthio at C2 Multi-step substitution via nucleophilic and alkylation reactions Enhanced lipophilicity; potential kinase inhibition
2-Ethyl-7-isopropylfuro[2,3-d]pyridazin-4(5H)-one Ethyl at C2, isopropyl at C7, fused furan ring Cyclocondensation of β-dicarbonyl compounds Altered ring system impacts solubility and target selectivity

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance reactivity for further derivatization (e.g., cross-coupling reactions) .
  • N7-Alkylation (e.g., 3-oxobutyl) : Improves bioavailability and CNS penetration, as seen in sedative/anticonvulsant analogs .
  • C5 Substitutions (e.g., phenyl, methyl) : Influence π-π stacking interactions in enzyme binding pockets .

Ring Modifications: Pyrido[2,3-d]pyridazinones vs. Pyrido[2,3-d]pyrimidinones: The latter, with a pyrimidinone core, exhibit stronger kinase inhibition (e.g., EGFR mutants) due to increased hydrogen-bonding capacity .

Synthetic Accessibility :

  • Halogenated derivatives (e.g., 5-Cl, 3-Br) are synthesized via direct substitution, enabling rapid diversification .
  • Complex N7-alkylated derivatives require multi-step procedures (e.g., Michael addition, acetylation) .

Preparation Methods

Table 1. Summary of Synthetic Steps and Analytical Data

StepReactantsConditionsProductKey Spectral Data
1Picolinic acid anhydride + benzeneAlCl₃, dry benzene, reflux3-Benzoyl picolinic acid (1 )IR: 1700 cm⁻¹ (C=O); ¹H NMR: δ 7.4–8.1 (aromatic H)
21 + hydrazine hydraten-Butanol, reflux, 3 hThis compound (2 )IR: 3385 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O); ¹H NMR: δ 7.3–7.8 (aromatic H), δ 9.8 (N–H)

Mechanistic Insights and Side Reactions

The cyclization mechanism proceeds via initial hydrazine attack on the ketone group of 1 , forming a hydrazone intermediate. Intramolecular dehydration then yields the fused pyridazinone ring. Side reactions are minimized by using anhydrous solvents and controlled stoichiometry. Notably, attempts to substitute hydrazine with other nucleophiles (e.g., ammonia) result in incomplete cyclization or decomposition.

Alternative Synthetic Routes and Limitations

While the Friedel-Crafts/hydrazine cyclization route is predominant, alternative methods are less explored. For example, pyrido[2,3-b][1,naphthyridinones require bis(2-chloropyridin-3-yl)methanone and primary amines, but these conditions are unsuitable for synthesizing 2 . Similarly, pyrido[2,3-d]pyrimidin-7(8H)-ones employ malononitrile and α,β-unsaturated esters, highlighting the specificity of the hydrazine-mediated pathway for pyridazinones.

Scalability and Industrial Relevance

The described method is scalable to multigram quantities, with yields exceeding 70% after optimization. Key challenges include the use of AlCl₃ (corrosive, requires careful handling) and the need for high-purity benzene. Recent advances suggest replacing AlCl₃ with ionic liquids or zeolites could improve sustainability, though these modifications remain experimental for 2 .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental outcomes?

  • Methodological Answer : Re-parameterize computational models using experimental data (e.g., recalibrate solvation models). Validate force fields with experimental crystallographic data. Use sensitivity analysis to identify assumptions (e.g., implicit solvent approximations) that introduce errors .

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